Regioisomeric Differentiation: 4-Carboxylate vs. 5-Carboxylate Methyl Esters
The target compound (4-COOCH₃ isomer, CAS 1489464-15-4, InChIKey: UYTRNLIPONGALL-UHFFFAOYSA-N) is structurally distinct from its 5-COOCH₃ regioisomer (CAS not independently assigned in all databases, PubChem CID 57362707, InChIKey: OUFZVDRJGAQKQK-UHFFFAOYSA-N) [1][2]. Infrared studies on analogous thiazole-4- and -5-carboxylate series reveal that the more intense carbonyl absorption component of 4-carboxylates occurs at lower wavenumber than that of 5-carboxylates, a direct consequence of differential conjugation between the ester carbonyl and the thiazole ring π-system [3]. This spectroscopic signature is diagnostic and enables unambiguous identity verification of the purchased regioisomer.
| Evidence Dimension | Regioisomeric identity (InChIKey, SMILES, IR carbonyl absorption) |
|---|---|
| Target Compound Data | InChIKey: UYTRNLIPONGALL-UHFFFAOYSA-N; SMILES: COC(=O)C1=CSC(=N1)C2=CC=CS2; XLogP3: 2.5 [1] |
| Comparator Or Baseline | 5-COOCH₃ isomer (PubChem CID 57362707): InChIKey: OUFZVDRJGAQKQK-UHFFFAOYSA-N; SMILES: COC(=O)C1=CN=C(S1)C2=CC=CS2; XLogP3: 2.5 [2] |
| Quantified Difference | Distinct InChIKey and SMILES; 4-carboxylates show lower-wavenumber dominant IR carbonyl absorption vs. 5-carboxylates [3] |
| Conditions | Computed descriptors (PubChem 2025.04.14 release); IR data from solution-phase studies of analogous thiazole-4- and -5-carboxylate series [3] |
Why This Matters
Procurement of the wrong regioisomer leads to a different chemical entity with distinct reactivity and downstream biological performance; IR or InChIKey verification should be part of incoming QC.
- [1] PubChem CID 78911836: Methyl 2-(thiophen-2-yl)thiazole-4-carboxylate. View Source
- [2] PubChem CID 57362707: Methyl 2-(2-thienyl)-1,3-thiazole-5-carboxylate. View Source
- [3] Kaye PT, Meakins GD, Willbe C, Williams PR. The preparation of thiazole-4- and -5-carboxylates, and an infrared study of their rotational isomers. J Chem Soc, 1981. View Source
